molecular formula C13H18N2O4 B14845930 Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate

Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate

Cat. No.: B14845930
M. Wt: 266.29 g/mol
InChI Key: UHJBECDGCOSRDF-UHFFFAOYSA-N
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Description

Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate typically involves the reaction of 5-acetyl-6-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-acetyl-6-oxopyridin-3-YL)methylcarbamate.

    Reduction: Formation of 5-(1-hydroxyethyl)-6-hydroxypyridin-3-YL)methylcarbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-acetyl-6-hydroxypyridin-3-YL)methylcarbamate is unique due to the presence of both an acetyl group and a hydroxyl group on the pyridine ring

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[(5-acetyl-6-oxo-1H-pyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-8(16)10-5-9(6-14-11(10)17)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,17)(H,15,18)

InChI Key

UHJBECDGCOSRDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CNC1=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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